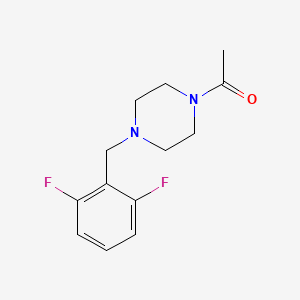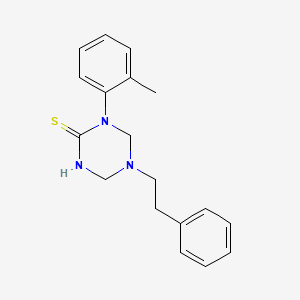
1-(2-methylphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of triazinane derivatives, including compounds similar to the one , typically involves condensation reactions among amines, thiourea, and formaldehyde. For instance, a series of 5-aryl-1-arylaminomethyl-1,3,5-triazinane-2-thiones can be prepared in a single step from the condensation of aromatic amines with thiourea and formaldehyde, highlighting a straightforward method for synthesizing structurally related compounds (Zhenfeng Zhang, Siqian Wang, & Guisheng Zhang, 2012).
Molecular Structure Analysis
The molecular structure of such compounds has been elucidated using various spectroscopic techniques, including X-ray diffraction (XRD), NMR, UV-Vis, and FT-IR spectroscopy. These methods confirm the formation of the triazinane ring and provide insight into the electron distribution and molecular geometry. The study by Aouad et al. (2018) on a related triazoline-thione compound offers detailed insights into its structure, supported by DFT calculations and experimental data, emphasizing the importance of these techniques in understanding the molecular framework (Aouad et al., 2018).
Chemical Reactions and Properties
The reactivity of triazinane derivatives is influenced by the presence of the thione group and the structural configuration of the triazine ring. Chemical modifications and reactions, such as alkylation, cycloaddition, and tautomerism, showcase the versatility of these compounds in synthetic chemistry. Collins et al. (2000) discuss various reactions involving dihydro-1,2,4-triazin-6(1H)-ones, providing a glimpse into the chemical behavior and potential transformations of similar triazinane derivatives (Collins, Hughes, & Johnson, 2000).
Physical Properties Analysis
The physical properties of triazinane derivatives, including solubility, melting point, and crystal structure, are pivotal for their application in material science and pharmaceuticals. The crystal structure analysis reveals hydrogen-bonded networks and packing motifs, which are crucial for understanding the solid-state properties and stability of these compounds. Zhang et al. (2008) examined the hydrogen-bonded structures of a triazinane derivative, illustrating the impact of molecular interactions on the physical properties (Zhang, Xian, Li, & Zhang, 2008).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
1-(2-methylphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3S/c1-15-7-5-6-10-17(15)21-14-20(13-19-18(21)22)12-11-16-8-3-2-4-9-16/h2-10H,11-14H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMBRUDGMBPGHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CN(CNC2=S)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4aR*,8aR*)-4a-hydroxy-N,N-dimethyl-7-{[2-(methylthio)pyridin-3-yl]carbonyl}octahydro-2,7-naphthyridine-2(1H)-carboxamide](/img/structure/B5638444.png)
![((3R*,4R*)-1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-4-{[4-(hydroxymethyl)piperidin-1-yl]methyl}pyrrolidin-3-yl)methanol](/img/structure/B5638448.png)

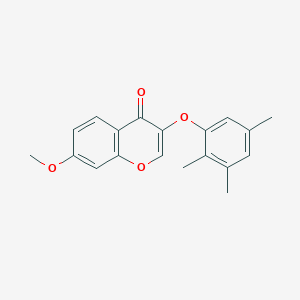

![2-{2-[(4-tert-butylphenyl)thio]ethyl}pyridine](/img/structure/B5638487.png)
![5-methoxy-2-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]-4H-pyran-4-one](/img/structure/B5638495.png)
![1,3-dimethyl-N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5638497.png)
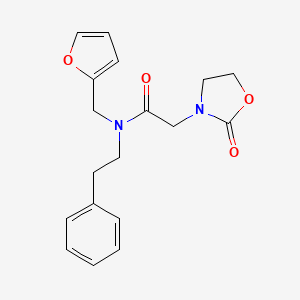
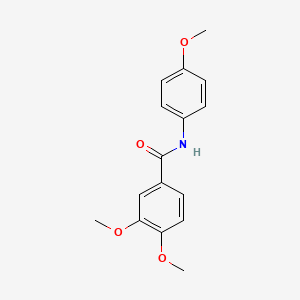

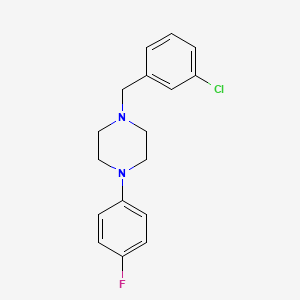
![9-(4-ethoxybenzoyl)-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5638547.png)
